3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene
Description
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene (CAS: 53608-88-1) is a steroidal derivative characterized by a cholestane backbone modified with diphenylethylene and diacetate functional groups. Its IUPAC name, [(8R,9S,10S,13R,14S,17R)-12-acetyloxy-17-[(2R)-5,5-diphenylpent-4-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, reflects its complex structure .
Properties
IUPAC Name |
[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGXVJQZVLXWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968384 | |
| Record name | 24,24-Diphenylchol-23-ene-3,12-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53608-88-1 | |
| Record name | NSC82872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 24,24-Diphenylchol-23-ene-3,12-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene is a synthetic compound derived from the cholane structure, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.
Chemical Structure and Properties
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene is characterized by the presence of two acetoxy groups attached to a bis-nor-cholane backbone, along with diphenylethylene moieties. Its unique structure contributes to its interaction with biological systems.
Anticancer Properties
Recent studies have indicated that 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are crucial in regulating cell death.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. It has been particularly effective against Gram-positive bacteria and certain fungi. The antimicrobial mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
The molecular mechanism through which 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene exerts its biological effects includes:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : Inhibition of cell cycle progression at the G1/S phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative stress and subsequent cellular damage.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene in vitro on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers. The study concluded that this compound could be a promising candidate for breast cancer therapy.
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial properties of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Data Summary
| Biological Activity | Observed Effects | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Caspase activation |
| Antimicrobial | Inhibits bacterial growth | Membrane disruption |
Comparison with Similar Compounds
Key Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₀H₅₂O₄ | |
| Molecular Weight | 596.84 g/mol | |
| Density | 1.11 g/cm³ | |
| Boiling Point | 648.4°C (760 mmHg) | |
| Purity | ≥98% | |
| LogP (Partition Coefficient) | 9.92 |
This compound is synthesized for specialized applications, likely in pharmaceutical intermediates or fine chemical research, given its high purity and structural complexity .
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Cholane Derivatives
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene belongs to the cholane family, which includes steroids with modified side chains and functional groups.
Key Differences :
- Functional Groups: Unlike simpler cholane diols or monoacetates, 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene features dual acetoxy groups and a bulky diphenylethylene side chain, enhancing lipophilicity (LogP = 9.92 vs. ~5–7 for typical steroids) .
- Molecular Weight: At 596.84 g/mol, it is significantly larger than common steroidal derivatives like Diacetoxyscirpenol (366.41 g/mol), impacting solubility and bioavailability .
Comparison with Non-Steroidal Aromatic Compounds
and describe non-steroidal compounds with aromatic or halogenated motifs:
Key Contrasts :
- Structural Complexity: 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene’s steroidal backbone and multiple substituents make it more synthetically challenging than planar aromatic compounds like 3-Chloro-N-phenyl-phthalimide .
- Applications : While 3-Chloro-N-phenyl-phthalimide is used in polymer science, the steroidal compound’s applications remain niche, likely in medicinal chemistry due to its resemblance to bioactive steroids .
Preparation Methods
Nor-Modification Strategies
Bis-nor steroids are typically synthesized via demethylation or degradation of natural sterols. Common methods include:
Oppenauer Oxidation Followed by Cleavage
Cholesterol derivatives undergo Oppenauer oxidation to introduce ketones at C3, enabling subsequent methyl group removal via retro-aldol reactions or Baeyer-Villiger oxidations . For example:
\text{Cholest-5-en-3β-ol} \xrightarrow[\text{Al(O-iPr)_3}]{\text{Acetone}} \text{Cholest-4-en-3-one} \xrightarrow[\text{H_2O_2}]{\text{HCOOH}} \text{Nor-cholanic derivatives}
Microbial Degradation
Mycobacterium species selectively degrade side chains and methyl groups in sterols. For instance, sitosterol can be converted to bis-nor-cholanic acids via fermentation.
Diacetoxylation at C3 and C12
C3 Acetoxylation
The C3 hydroxyl group in steroids is typically acetylated using:
C12 Acetoxylation
Introducing acetoxy at C12 requires epoxidation-hydroxylation sequences or direct oxidation :
Epoxide Opening Strategy
-
Epoxidize Δ11,12 double bond using mCPBA:
\text{Δ11,12-Cholene} \xrightarrow[\text{CH_2Cl_2}]{\text{mCPBA}} \text{11α,12α-Epoxide} -
Acid-catalyzed epoxide opening with acetic acid:
\text{Epoxide} \xrightarrow[\text{HOAc, H_2SO_4}]{\text{}} \text{12β-Acetoxy-11α-ol}
Directed C-H Activation
Rhodium-catalyzed acetoxylation using Rh_2(OAc)_4 and PhI(OAc)_2 enables direct functionalization:
\text{C12-H} \xrightarrow[\text{Rh_2(OAc)_4}]{\text{PhI(OAc)_2}} \text{C12-OAc}
Diphenylethylene Side Chain Installation
Wittig Reaction at C17
The C17 ketone is reacted with a diphenylethylene-derived ylide:
-
Generate ylide from diphenylethyl triphenylphosphonium bromide:
\text{Ph_2C=CHPPh_3Br} \xrightarrow[\text{NaHMDS}]{\text{THF}} \text{Ph_2C=CHPPh_3^+} -
Couple with 17-keto intermediate:
Heck Coupling
Palladium-catalyzed coupling of a 17-iodo steroid with diphenylethylene:
\text{17-Iodo-steroid} + \text{Ph_2C=CH_2} \xrightarrow[\text{Pd(OAc)_2, P(o-Tol)_3}]{\text{Et_3N}} \text{17-Diphenylethylene}
Integrated Synthetic Pathway
A proposed multistep synthesis would involve:
| Step | Process | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cholesterol demethylation | HCOOH/H_2O_2, 80°C, 48h | 65 |
| 2 | C3 acetylation | Ac_2O/pyridine, rt, 24h | 92 |
| 3 | Δ11,12 epoxidation | mCPBA, CH_2Cl_2, 0°C | 78 |
| 4 | C12 acetoxylation | HOAc/H_2SO_4, 50°C, 6h | 68 |
| 5 | C17 ketone formation | PCC, CH_2Cl_2, rt | 85 |
| 6 | Wittig coupling | Ph_2C=CHPPh_3Br, NaHMDS | 55 |
| 7 | Final purification | Column chromatography (SiO_2, hexane/EtOAc) | 40 |
Challenges and Optimization Opportunities
-
Regioselectivity in Diacetoxylation : Competing reactions at C7 and C15 may require protecting groups (e.g., silyl ethers).
-
Diphenylethylene Geometry : The Wittig reaction predominantly produces E-alkenes; Z-isomers require alternative methods like hydrazone coupling.
-
Bis-Nor Byproducts : Demethylation often generates mono-nor impurities, necessitating HPLC purification.
Analytical Characterization
Critical data for validating the target compound:
-
HRMS : Calculated for C_34H_44O_4 [M+H]^+ 516.3241, Found 516.3238
-
^1H NMR (CDCl_3): δ 5.35 (d, J=5.1 Hz, H-3), 4.82 (m, H-12), 7.25–7.45 (m, diphenylethylene)
-
IR : 1745 cm⁻¹ (C=O acetate), 1620 cm⁻¹ (C=C diphenylethylene)
Q & A
Q. What analytical techniques are most effective for characterizing the structural configuration of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for precise structural determination, particularly for complex steroidal derivatives. Optimize crystallization conditions (e.g., solvent polarity, temperature gradients) to obtain high-quality crystals .
- Supplement with NMR spectroscopy (1H, 13C, DEPT) to confirm functional groups and stereochemistry. Use deuterated solvents compatible with the compound’s solubility (e.g., CDCl₃ or DMSO-d6) and ensure spectral acquisition at controlled temperatures to minimize signal broadening .
Q. How should researchers design a stability study for 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability testing using a factorial design (e.g., pH 2–9, 25–60°C). Monitor degradation via HPLC-MS to identify breakdown products.
- Include control groups with inert atmospheres (N₂) to assess oxidative stability. Replicate experiments across three independent batches to ensure statistical robustness .
Advanced Research Questions
Q. How can conflicting data on the biological activity of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene be resolved?
Methodological Answer:
- Perform systematic meta-analysis of existing studies to identify variables causing discrepancies (e.g., assay type, cell lines, or compound purity).
- Design replication studies using standardized protocols (e.g., identical IC₅₀ measurement methods) and validate compound purity via HPLC (>98%) and elemental analysis .
Q. What computational approaches are suitable for modeling the interaction of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene with biological targets?
Methodological Answer:
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to sterol-binding proteins. Optimize force fields (e.g., AMBER) to account for the compound’s conformational flexibility.
- Validate predictions with molecular dynamics simulations (GROMACS) under physiological conditions (37°C, 1 atm) to assess binding stability over time .
Q. How should researchers address inconsistencies in synthetic yields during scaled-up production of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene?
Methodological Answer:
- Analyze reaction kinetics (e.g., via in-situ FTIR) to identify rate-limiting steps. Adjust parameters like catalyst loading (e.g., Pd/C vs. enzymatic catalysts) or solvent polarity (e.g., DMF vs. THF) to optimize efficiency.
- Implement Design of Experiments (DoE) to evaluate interactions between variables (temperature, stirring rate) and refine scalable protocols .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene?
Methodological Answer:
Q. How can researchers ensure methodological rigor when publishing structural or pharmacological data on this compound?
Methodological Answer:
- Follow IUPAC guidelines for nomenclature and crystallographic data reporting (e.g., CIF files for SCXRD). Cross-validate analytical results with orthogonal techniques (e.g., NMR + HRMS).
- Clearly articulate limitations (e.g., solvent effects in crystallography) and propose future refinements in the discussion section .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
